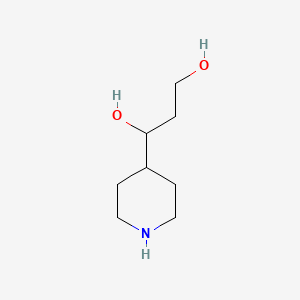
1-(哌啶-4-基)丙烷-1,3-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(Piperidin-4-yl)propane-1,3-diol” is a chemical compound that acts as a reagent in the synthetic preparation of piperidinyl-substituted quinolone antibacterial agents . It has a molecular formula of C8H17NO2 and a molecular weight of 159.23 .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “1-(Piperidin-4-yl)propane-1,3-diol” consists of a piperidine ring attached to a propane-1,3-diol group . The modulation of the aliphatic chain linking the moiety to the piperidine ring has been studied .科学研究应用
Medicinal Chemistry and Drug Design
Piperidines serve as crucial building blocks in drug development. The piperidine ring is present in more than twenty classes of pharmaceuticals, including alkaloids. Researchers have explored various synthetic routes to obtain substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound’s structural versatility allows for modifications that can enhance drug potency, selectivity, and pharmacokinetics.
Organic Synthesis
1-(Piperidin-4-yl)propane-1,3-diol is a valuable intermediate in organic synthesis. It participates in intra- and intermolecular reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions enable the construction of complex molecules with piperidine scaffolds. Researchers continually seek efficient methods for its synthesis .
Coordination Chemistry
The compound has been employed in the synthesis of two- and three-dimensional cadmium organic frameworks. Its coordination properties contribute to the formation of intricate metal-organic structures, which find applications in materials science and catalysis .
Anti-Inflammatory Agents
Recent studies have investigated the biological activity of piperidine derivatives. Notably, the 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one moiety exhibited anti-inflammatory effects by modulating the NLRP3 inflammasome. This pathway is implicated in various diseases, including auto-inflammatory, inflammatory, autoimmune, neurodegenerative, cardiovascular, and metabolic conditions .
Anticancer Agents
Researchers have designed novel 2-amino-4-(1-piperidine)pyridine derivatives as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds show promise in overcoming resistance to the anticancer drug crizotinib .
Polymer Chemistry
1-(Piperidin-4-yl)propane-1,3-diol has been utilized in the synthesis of tumor pH-responsive polymer micelles. These micelles can deliver therapeutic agents selectively to tumor tissues, enhancing drug efficacy while minimizing side effects .
作用机制
Target of Action
1-(Piperidin-4-yl)propane-1,3-diol primarily targets the NLRP3 inflammasome, a multiprotein complex involved in the immune response. The NLRP3 inflammasome plays a crucial role in the activation of inflammatory processes by recognizing pathogenic microorganisms and stress signals .
Mode of Action
The compound interacts with the NLRP3 inflammasome by binding to its active sites, inhibiting its activation. This binding prevents the assembly of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) . This inhibition is crucial in controlling excessive inflammatory responses that can lead to various inflammatory diseases.
Biochemical Pathways
By inhibiting the NLRP3 inflammasome, 1-(Piperidin-4-yl)propane-1,3-diol affects several downstream pathways. The suppression of IL-1β release leads to a decrease in the activation of the NF-κB pathway, which is responsible for the transcription of various inflammatory genes . This results in a broad anti-inflammatory effect, impacting multiple cellular processes involved in inflammation.
Pharmacokinetics
The pharmacokinetics of 1-(Piperidin-4-yl)propane-1,3-diol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a moderate bioavailability. It undergoes hepatic metabolism, primarily through hydroxylation and conjugation reactions, and is excreted mainly via the kidneys . These properties ensure that the compound reaches its target sites effectively while maintaining a therapeutic concentration.
Result of Action
At the molecular level, the inhibition of the NLRP3 inflammasome by 1-(Piperidin-4-yl)propane-1,3-diol results in reduced production of pro-inflammatory cytokines. This leads to decreased inflammation and alleviation of symptoms in inflammatory diseases. At the cellular level, the compound helps in maintaining cellular homeostasis by preventing excessive inflammatory responses .
Action Environment
The efficacy and stability of 1-(Piperidin-4-yl)propane-1,3-diol can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other biochemical agents can affect the compound’s stability and interaction with its targets. For instance, acidic environments may lead to the degradation of the compound, reducing its efficacy . Therefore, it is crucial to consider these factors when formulating and administering the compound to ensure optimal therapeutic outcomes.
安全和危害
Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling “1-(Piperidin-4-yl)propane-1,3-diol”. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
1-piperidin-4-ylpropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h7-11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXUTTGVMYZMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)propane-1,3-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


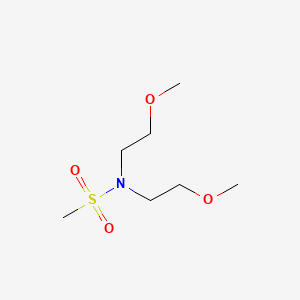
![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)
![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)
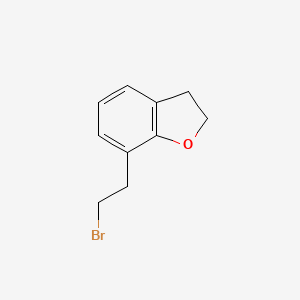
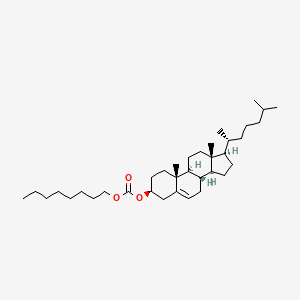
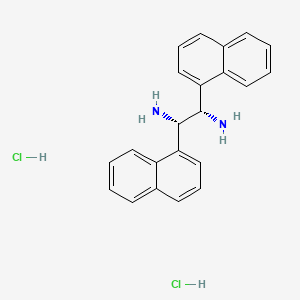
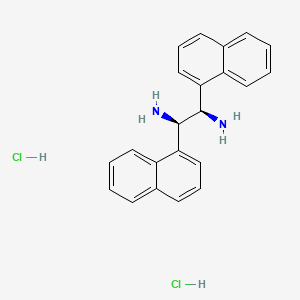
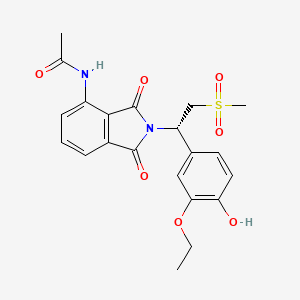
![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)
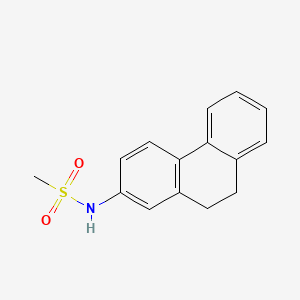

![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)